molecular formula C19H21N3O3S B2398239 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 630065-79-1

2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No. B2398239
M. Wt: 371.46
InChI Key: RASLDBYHHDUHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a chemical compound that has shown potential in scientific research.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione and its derivatives have been a subject of interest due to their potential applications in medicinal chemistry. Research in this area has focused on the development of novel synthetic pathways for the preparation of tetrahydroquinazoline derivatives. For instance, Orth and Jones (1961) explored the cyclization of substituted thioureas to prepare 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Additionally, research by Sayed et al. (2021) into nitrophenyl-group-containing heterocycles unveiled new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, indicating potential anticancer activity and antioxidant properties (Sayed et al., 2021).

Photoredox Catalysis

The use of photoredox catalysis in synthesizing indazolo[2,3-a]quinoline derivatives from tetrahydroquinolines represents another area of interest. Lin and Yang (2013) reported the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via visible light photoredox catalysis, highlighting the novel intramolecular formation of the N-N bond of the indazole ring (Lin & Yang, 2013).

Antimicrobial Evaluation

The antimicrobial properties of tetrahydroquinazoline derivatives have also been evaluated, with some compounds showing promising results against various pathogens. For example, the synthesis and antimicrobial evaluation of 3,4-disubstituted-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives revealed compounds with potential activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. QSAR investigations further supported these findings, providing insights into the structure-activity relationships of these compounds (Minu et al., 2008).

Conformational Analysis

Research into the conformational analysis of tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines has provided valuable information on the structural preferences and stability of these compounds. Studies have utilized NMR spectroscopy and DFT calculations to explore conformational equilibria, offering insights into the synthesis and potential applications of these novel heterocycles (Schuster et al., 2008).

properties

IUPAC Name

2-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-22(24)14-6-3-5-13(11-14)18-20-19(26)16-8-1-2-9-17(16)21(18)12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASLDBYHHDUHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.